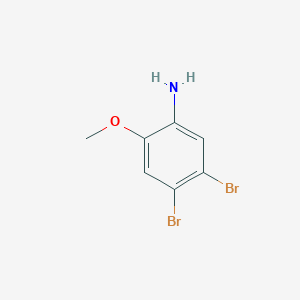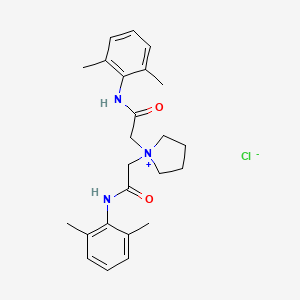
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride is a compound that features a pyrrolidinium core with two 2,6-xylylcarbamoyl groups attached to itThe pyrrolidinium ring is a versatile scaffold that is widely used in medicinal chemistry for the development of biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride typically involves the reaction of pyrrolidine with 2,6-xylyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in water at room temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolidinium ring and the 2,6-xylylcarbamoyl groups play a crucial role in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium dicyanamide
- N-butyl-N-methylpyrrolidinium chloride
Uniqueness
1,1-Bis((2,6-xylylcarbamoyl)methyl)pyrrolidinium chloride is unique due to its specific structural features, including the presence of two 2,6-xylylcarbamoyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
4169-38-4 |
|---|---|
Fórmula molecular |
C24H32ClN3O2 |
Peso molecular |
430.0 g/mol |
Nombre IUPAC |
2-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]pyrrolidin-1-ium-1-yl]-N-(2,6-dimethylphenyl)acetamide;chloride |
InChI |
InChI=1S/C24H31N3O2.ClH/c1-17-9-7-10-18(2)23(17)25-21(28)15-27(13-5-6-14-27)16-22(29)26-24-19(3)11-8-12-20(24)4;/h7-12H,5-6,13-16H2,1-4H3,(H-,25,26,28,29);1H |
Clave InChI |
CZDQSLURYJDTOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCCC2)CC(=O)NC3=C(C=CC=C3C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




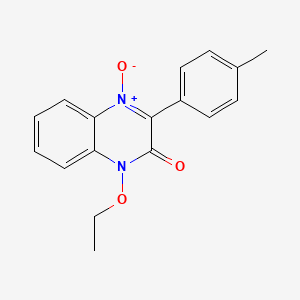
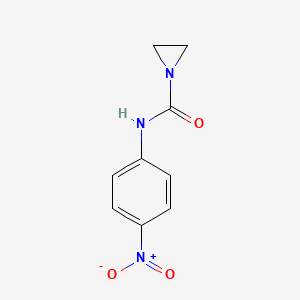
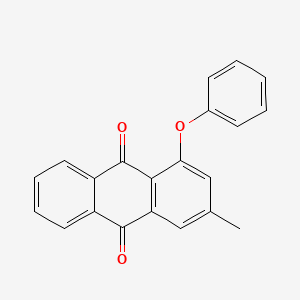
![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)

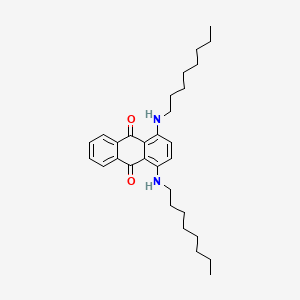
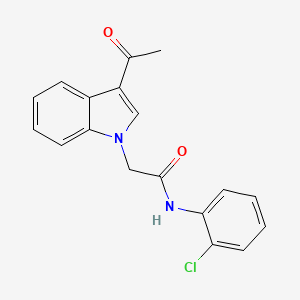

![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)

